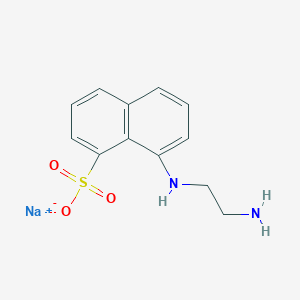

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt

Overview

Description

"N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt" is a chemical compound of significant interest in various scientific fields due to its unique chemical and physical properties. It serves as an intermediate in the synthesis of more complex chemical entities, often utilized in fluorescent tagging, analytical chemistry, and the preparation of dyes and pigments.

Synthesis Analysis

The synthesis of derivatives similar to "N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt" typically involves sulfonation reactions, nucleophilic substitutions, and amine functionalization. One common approach is using 1-naphthylamine derivatives as raw materials, undergoing sulfonation to introduce sulfonic acid groups, followed by further derivatization to add the aminoethyl group (Zhao Gui-sen, 2005).

Molecular Structure Analysis

The molecular structure of "N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt" and its derivatives can be extensively analyzed using spectroscopic methods such as mass spectrometry (MS) and infrared (IR) spectroscopy. These techniques confirm the presence of the naphthylamine backbone, sulfonic acid group, and aminoethyl side chain, providing insights into the spatial arrangement of these functional groups (Zhao Gui-sen, 2005).

Scientific Research Applications

Photoredox and Cu/Ag Catalysis

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt is utilized in photoredox and Cu/Ag catalysis. Bai et al. (2017) describe a protocol for C4-H sulfonylation of 1-naphthylamine derivatives using sodium sulfinates. This process, efficient at room temperature, is important for various functional group tolerances and may proceed via a single-electron-transfer process (Bai et al., 2017).

Synthesis of HIV Integrate Inhibitor Intermediates

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt serves as a key intermediate in synthesizing naphthalenesulfonamide, a noted HIV integrate inhibitor. Zhao Gui-sen's (2005) research highlights the synthesis of ten compounds using 1-naphthaleneamide-5-sulfonic acid, confirming their structures through MS and IR techniques (Zhao Gui-sen, 2005).

Improvement in Synthesis Method

A technical improvement in synthesizing Sodium 1-Amino-4-naphthalene Sulfonate is documented by Yin-Liang Guan (2011), using liquid sulfonation in o-dichlorobenzene as a solvent. This method, replacing solid baking sulfonation, achieves a 90.6% yield under optimal conditions (Yin-Liang Guan, 2011).

Spectrophotometry in Pharmaceutical Analysis

The compound is also applicable in spectrophotometry for determining pharmaceutical amines. Elbashir et al. (2012) discuss various spectrophotometric methods using NQS (1,2-naphthoquinone-4-sulphonic acid sodium salt) as a labeling reagent. These methods are effective for analyzing drugs in pharmaceutical formulations and real samples (Elbashir et al., 2012).

Fluorescent Reagent in Biochemical Studies

Modification of Escherichia coli ribosomes with N-[[(iodoacetyl)amino]ethyl]-5-naphthylamine-1-sulfonic acid (IAEDANS), a fluorescent reagent, is demonstrated by Hanas and Simpson (1985). This modification predominantly affects proteins S18 and L31', providing insights into ribosomal properties and protein interactions (Hanas & Simpson, 1985).

Energy and Power Density in Organic Redox Flow Batteries

Wonmi Lee et al. (2020) describe using a mixture of 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQ-S) as a negative active species in aqueous organic redox flow batteries. This research highlights the potential of N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt in advanced energy storage technologies (Wonmi Lee et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity and potential hazards, including any safety precautions that need to be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.

properties

IUPAC Name |

sodium;8-(2-aminoethylamino)naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S.Na/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEPKDURQAZBIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399485 | |

| Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |

CAS RN |

185503-88-2 | |

| Record name | N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid Sodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

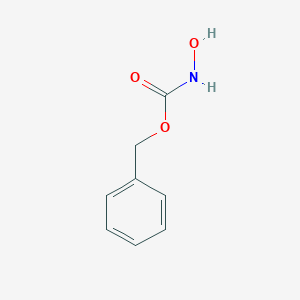

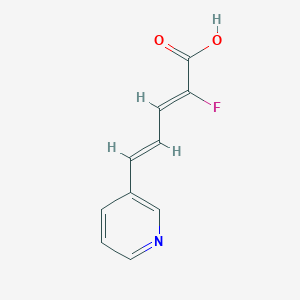

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

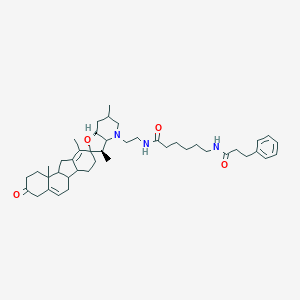

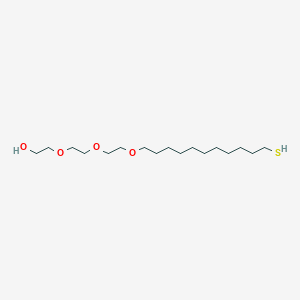

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)